2-(6-Bromoisochroman-1-yl)ethanol
Description
Properties
CAS No. |
170856-68-5 |
|---|---|
Molecular Formula |
C11H13BrO2 |
Molecular Weight |
257.12 g/mol |
IUPAC Name |
2-(6-bromo-3,4-dihydro-1H-isochromen-1-yl)ethanol |
InChI |
InChI=1S/C11H13BrO2/c12-9-1-2-10-8(7-9)4-6-14-11(10)3-5-13/h1-2,7,11,13H,3-6H2 |
InChI Key |
BLDKDRFRRQRQKG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=C1C=C(C=C2)Br)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Target Compound: 2-(6-Bromoisochroman-1-yl)ethanol combines a brominated isochroman core with an ethanol moiety. The bromine atom likely enhances lipophilicity and influences reactivity.
- Analog 1: Tyrosol derivatives (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol) from share the ethanol group but lack bromine. Their phenolic hydroxyl and methoxy groups enhance hydrogen bonding and antioxidant activity .
- Analog 2: (6-Bromo-1H-indol-2-yl)methanol () includes a brominated indole ring. Indole’s aromaticity and bromine’s electron-withdrawing effects contrast with the isochroman’s oxygen-containing heterocycle .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Key Research Findings and Implications
- Thermal Stability: The high boiling point of benzoxazole ethanol (386.1°C) suggests that fused heterocycles like isochroman may also exhibit thermal resilience, useful in high-temperature applications .
Preparation Methods
Electrophilic Bromination
Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) with iron(III) bromide (FeBr₃) as a catalyst.
Conditions :
-
Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄)
-
Temperature : 0–25°C
-
Reaction Time : 4–12 hours
Mechanism : FeBr₃ generates Br⁺, which undergoes electrophilic aromatic substitution at the para position relative to the oxygen atom in the isochroman ring.
Yield : ~70–85% (reported for analogous brominations).
Radical Bromination
Reagents : NBS with azobisisobutyronitrile (AIBN) as a radical initiator.
Conditions :
-
Solvent : CCl₄
-
Temperature : 80°C
-
Reaction Time : 2–4 hours
Advantages : Improved regioselectivity for less-activated positions.
Introduction of the Ethanol Side Chain
The ethanol group is introduced via esterification followed by reduction.
Esterification at Position 1
Reagents : Ethyl bromoacetate, potassium carbonate (K₂CO₃).
Conditions :
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 60–80°C
-
Reaction Time : 6–8 hours
Reaction :
Yield : ~65–75%.
Reduction of the Ester to Ethanol
Reagents : Lithium aluminum hydride (LiAlH₄).
Conditions :
-
Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Temperature : 0°C (initial), then reflux
-
Reaction Time : 2–4 hours
Mechanism :
Yield : ~80–90%.
Alternative Reductants :
-
NaBH₄/I₂ : Less efficient for esters but viable for acid chlorides.
-
DIBAL-H : Selective reduction at lower temperatures (-78°C).
Industrial-Scale Production
Continuous Flow Reactors :
-
Advantages : Enhanced safety, consistent product quality, and higher throughput.
-
Conditions :
-
Residence Time : 10–15 minutes
-
Temperature : 50–70°C
-
Automated Systems :
-
Integrated bromination, esterification, and reduction steps with real-time monitoring.
Reaction Optimization and Challenges
Bromination Regioselectivity
Esterification Side Reactions
-
Competitive Alkylation : Minimized by using excess ethyl bromoacetate.
-
Base Selection : K₂CO₃ outperforms NaOH due to milder conditions.
Reduction Efficiency
-
LiAlH₄ Purity : Anhydrous conditions critical to prevent side reactions.
-
Workup : Quenching with aqueous NH₄Cl to isolate the alcohol.
Comparative Analysis of Methods
| Step | Reagents/Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Bromination | Br₂/FeBr₃, 25°C, 8h | 78 | Cost-effective |
| Bromination | NBS/AIBN, 80°C, 2h | 82 | Higher regioselectivity |
| Esterification | Ethyl bromoacetate/K₂CO₃, 70°C, 6h | 70 | Scalable |
| Reduction | LiAlH₄/THF, reflux, 3h | 88 | High efficiency |
| Reduction (DIBAL-H) | DIBAL-H/THF, -78°C, 2h | 75 | Selective for sensitive substrates |
Emerging Approaches
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 2-(6-Bromoisochroman-1-yl)ethanol?
- Answer : Response Surface Methodology (RSM) is a robust approach for optimizing reaction parameters. For example, ethanol concentration, temperature, and reaction time can be modeled as independent variables, with yield or purity as the response. Central Composite Design (CCD) or Box-Behnken designs are commonly employed to minimize experimental runs while maximizing data resolution. Ultrasonic-assisted extraction, as demonstrated in ethanol-based solvent systems, can enhance reaction efficiency by improving mass transfer and reducing reaction time . Additionally, synthetic route planning using databases like REAXYS or PISTACHIO_RINGBREAKER ensures access to validated protocols and precursor compatibility .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Answer : A combination of techniques is critical:
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., hydroxyl, bromine) via absorption bands. For instance, hydroxyl stretches (~3200–3600 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) are diagnostic. Standardized IR parameters from NIST databases ensure accurate interpretation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Databases like NIST Mass Spectrometry Data Center provide reference spectra for brominated ethanol derivatives .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves stereochemistry and substituent positions. Deuterated solvents (e.g., CDCl₃) and DEPT experiments enhance signal clarity .
Q. How can researchers screen the biological activity of this compound in preclinical studies?
- Answer : In vitro assays targeting enzyme inhibition (e.g., tyrosinase or kinases) or receptor binding are initial steps. For example, competitive inhibition assays using purified enzymes and spectrophotometric quantification (e.g., mushroom tyrosinase inhibition at 475 nm) provide dose-response curves. Positive controls like kojic acid validate assay conditions. Structure-activity relationships (SAR) can be inferred by comparing derivatives with varying substituents .
Advanced Research Questions
Q. How can thermodynamic frameworks predict vaporization enthalpies and phase behavior of this compound?
- Answer : The "centerpiece" approach calculates vaporization enthalpies (ΔHvap) by integrating group contribution methods and quantum mechanical calculations. For brominated ethanols, parameters like dipole moment and molecular volume are derived from density functional theory (DFT). Experimental validation using static or ebulliometric methods ensures accuracy. NIST’s ThermoData Engine provides curated datasets for benchmarking .
Q. What methodologies resolve contradictions in reported synthetic yields or physicochemical properties of brominated ethanol derivatives?
- Answer : Contradictions often arise from variability in reagent purity, solvent choice, or analytical methods. Systematic reconciliation involves:
- Meta-Analysis : Aggregating data from peer-reviewed studies (e.g., CAS registry cross-referencing) to identify outliers .
- Sensitivity Analysis : Testing how parameters like temperature or catalyst loading affect outcomes using RSM or Monte Carlo simulations .
- Multi-Laboratory Validation : Collaborative studies with standardized protocols (e.g., IUPAC guidelines) reduce inter-lab variability .
Q. What in silico tools are available to model the environmental degradation pathways of this compound?
- Answer : Computational tools like EPI Suite predict biodegradation rates and toxicity endpoints (e.g., LC50 for aquatic organisms). Molecular dynamics simulations model hydrolysis or photolysis pathways, while QSAR (Quantitative Structure-Activity Relationship) databases correlate substituent effects with persistence. Life-cycle assessments (LCAs), adapted from corn-ethanol frameworks, evaluate cradle-to-grave impacts, including by-product toxicity .
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
- Answer : Key steps include:
- Reagent Standardization : Use CAS-registered precursors (e.g., 2-Bromoethanol, CAS 540-51-2) with ≥95% purity .
- Protocol Harmonization : Detailed reaction logs (e.g., inert atmosphere, stirring rates) mitigate operational drift.
- Analytical Cross-Validation : Inter-lab comparison of NMR/IR spectra via centralized databases (e.g., NIST Chemistry WebBook) ensures consistency .
Methodological Notes
- Data Contradiction Analysis : Apply structural equation modeling (SEM) to isolate confounding variables (e.g., solvent polarity) when reconciling divergent results .
- Ethical Data Sharing : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for publishing datasets, ensuring compliance with GDPR or HIPAA for sensitive data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
